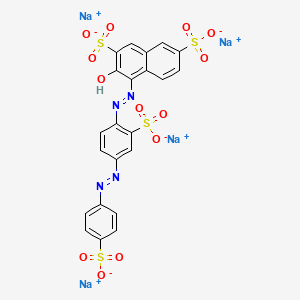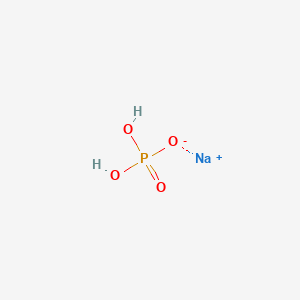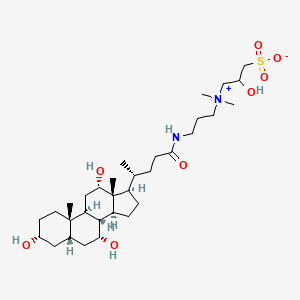![molecular formula C16H18N2O7S B1662440 [2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate CAS No. 1303092-92-3](/img/structure/B1662440.png)
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTNB-NO2 and is a derivative of DTNB, which is commonly used as a reagent for protein quantification. DTNB-NO2 has been found to have various applications in biochemistry, pharmacology, and other related fields due to its ability to selectively react with thiol groups.
Applications De Recherche Scientifique
Synthesis and Structural Studies :
- Harisha et al. (2015) discussed a new synthesis method for a catechol-O-methyltransferase (COMT) inhibitor, entacapone, which is structurally related to the compound . This study also reports on the crystal structure of an isomer of entacapone and establishes NMR methods for determining E and Z geometry in similar molecules. Additionally, preliminary studies revealed in vitro activity against tuberculosis (TB) and dengue for some compounds (Harisha et al., 2015).
Polymer Synthesis and Applications :
- Meng et al. (1996) synthesized and studied the copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, which shares structural similarities with the compound of interest. The research highlighted how interactions between azo and side groups can affect absorption spectra in electronic materials, suggesting potential applications in optical storage and electronic devices (Meng et al., 1996).
Drug Synthesis and Medicinal Chemistry :
- Kolyamshin et al. (2021) discussed the synthesis of new compounds structurally related to the target molecule. Their research contributes to the field of medicinal chemistry, highlighting the potential for creating new therapeutic agents (Kolyamshin et al., 2021).
Material Science and Nanotechnology :
- Erol et al. (2022) described the hydrothermal synthesis of ZnO-doped nanocomposites containing a methacrylate polymer similar to the compound in focus. These nanocomposites showed improved dielectric properties and suggest applications in electronic devices (Erol et al., 2022).
Antimicrobial Research :
- Gein et al. (2020) synthesized a series of compounds including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, which are structurally related to the compound . Their research focused on the antimicrobial activity of these compounds, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2020).
Propriétés
Numéro CAS |
1303092-92-3 |
|---|---|
Nom du produit |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Formule moléculaire |
C16H18N2O7S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H18N2O7S/c1-17(14-8-9-26(23,24)11-14)15(19)10-25-16(20)7-4-12-2-5-13(6-3-12)18(21)22/h2-7,14H,8-11H2,1H3/b7-4+ |
Clé InChI |
YMEBRQGHXOLYMH-QPJJXVBHSA-N |
SMILES isomérique |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
3-(4-Nitrophenyl)-2-propenoic acid, 2-[methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)
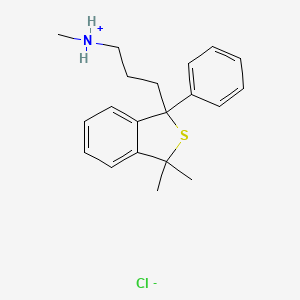
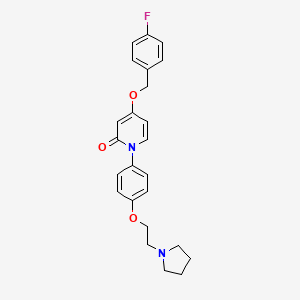
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
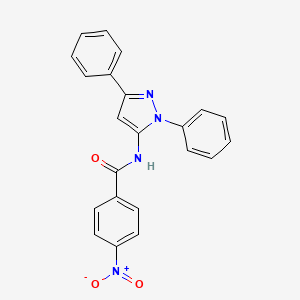
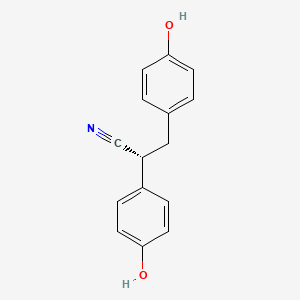
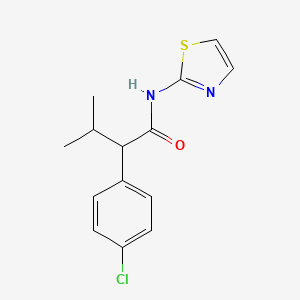
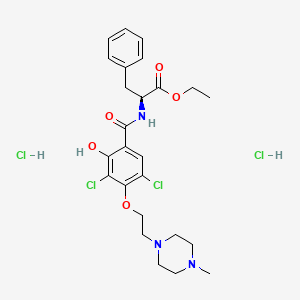
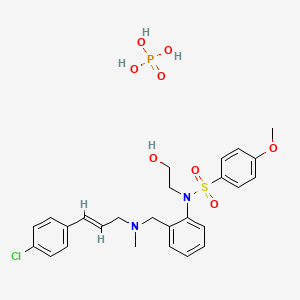
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
